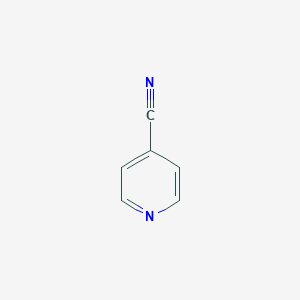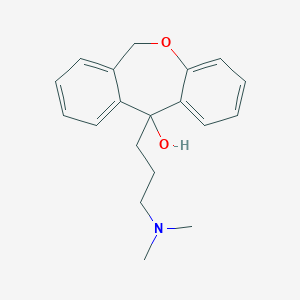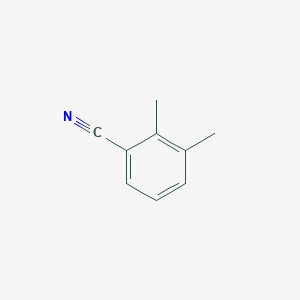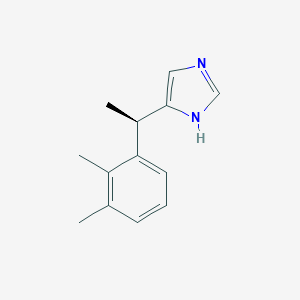
4-Cyanopyridine
Descripción general
Descripción
4-Cyanopyridine, also known as Isonicotinic acid nitrile or Isonicotinonitrile, is a chemical compound with the empirical formula C6H4N2 . It is used as an intermediate in organic synthesis and pharmaceutical substances like isonicotinylhydrazide, which is used in the treatment of tuberculosis . It can also act as a monodentate ligand in transition metal complexes via the pyridine nitrogen atom, or as a bidentate ligand via both nitrogen atoms .
Synthesis Analysis
4-Cyanopyridine is synthesized by the reaction of 4-methylpyridine with ammonia and air in the presence of a catalyst . The reaction of 4-cyanopyridine with tertiary aliphatic amines photocatalyzed by fac-tris[2-phenylpyridinato-C2,N]iridium(III) complex was studied .Molecular Structure Analysis
The equilibrium structure of the 4-cyanopyridine molecule was determined from experimental data for the first time . The computations performed at the CCSD (T) level agree well with the results of the combined electron diffraction and microwave data analysis .Chemical Reactions Analysis
The reaction of 4-cyanopyridine with tertiary aliphatic amines photocatalyzed by fac-tris[2-phenylpyridinato-C2,N]iridium(III) complex was studied . The reactions led to arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives along with unsubstituted pyridine .Physical And Chemical Properties Analysis
4-Cyanopyridine is a colorless, flammable, toxic liquid with an unpleasant odor, miscible with water and with most organic solvents . It has a density of 1.1±0.1 g/cm3, a boiling point of 196.3±13.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
Surface-Enhanced Raman Scattering (SERS)
4-Cyanopyridine: is utilized in the field of analytical chemistry for SERS . It’s adsorbed on silver plasmonic nanoparticles and analyzed using Density Functional Theory (DFT) calculations. This application is significant for the molecular recognition of vibrational fingerprints of molecules at low concentration, which is crucial for detecting analytes or contaminants at trace levels .
Electrodeposition of Bright Aluminum Coatings
In materials science, 4-Cyanopyridine serves as an additive in the electrodeposition process of aluminum coatings from AlCl3-EMIC ionic liquids. Its presence leads to a shift in deposition potential to more negative overpotentials, resulting in mirror-bright aluminum coatings with improved quality and corrosion properties .
Pharmaceutical Synthesis
4-Cyanopyridine: acts as an intermediate in the synthesis of pharmaceutical substances. One notable example is its use in creating isonicotinylhydrazide , a medication used in the treatment of tuberculosis. It’s also a precursor for the preparation of isonicotinic acid and 4-dimethylaminopyridine (DMAP), which are valuable in pharmaceutical research .
Nanotechnology
In nanotechnology, 4-Cyanopyridine is involved in the development of nanomaterials. Its interaction with metal nanoparticles is studied to understand and enhance the properties of nanoscale materials, which can lead to advancements in various nanotech applications .
Green Chemistry
The use of 4-Cyanopyridine in ionic liquids represents an approach aligned with green chemistry principles. It aids in creating environmentally friendly processes for metal deposition, which is essential for sustainable manufacturing practices .
Analytical Method Development
4-Cyanopyridine: is instrumental in developing new analytical methods. Its role in SERS, for instance, contributes to the advancement of spectroscopic techniques that are more sensitive and accurate for detecting molecular structures .
Corrosion Science
The application of 4-Cyanopyridine in producing aluminum coatings with enhanced corrosion resistance is vital for extending the lifespan of materials and structures, which has implications for infrastructure and industrial applications .
Organic Synthesis
As an intermediate in organic synthesis, 4-Cyanopyridine is involved in the creation of complex organic compounds. Its versatility in reactions makes it a valuable component in synthesizing a wide range of organic products .
Mecanismo De Acción
Target of Action
4-Cyanopyridine, also known as isonicotinonitrile, can act as a ligand in transition metal complexes . It can function as a monodentate ligand via the pyridine nitrogen atom (Npy), or as a bidentate ligand via both nitrogen atoms (Npy and NCN), resulting in a linear bridge between two metal atoms .
Mode of Action
The interaction of 4-Cyanopyridine with its targets involves the formation of a linear bridge between two metal atoms. This is achieved through the coordination of the compound’s nitrogen atoms with the metal atoms . This interaction results in changes in the structure of the transition metal complexes, influencing their properties and functions .
Biochemical Pathways
4-Cyanopyridine is involved in the synthesis of isoniazid, a highly active tuberculostatic compound . The method of synthesizing isonicotinic acid hydrazide from 4-cyanopyridine has been described in the patent literature . According to these patents, 4-cyanopyridine is reacted with hydrazine hydrate in an aqueous alkaline medium, and the hydrazide is obtained .
Result of Action
The result of 4-Cyanopyridine’s action is the formation of new polymeric transition metal compounds . These compounds have various structures, including polymeric chains of octahedra and layered structures . The formation of these structures is influenced by the coordination of 4-Cyanopyridine with the metal atoms .
Action Environment
The action of 4-Cyanopyridine is influenced by various environmental factors. For instance, the formation of the linear bridge between two metal atoms is influenced by the conditions under which the reaction takes place . Additionally, the yield of the reaction is influenced by the conditions of the aqueous alkaline medium in which 4-cyanopyridine is reacted with hydrazine hydrate .
Safety and Hazards
Direcciones Futuras
4-Cyanopyridine can act as a monodentate ligand in transition metal complexes via the pyridine nitrogen atom (N py), or as a bidentate ligand via both nitrogen atoms (N py and N CN), resulting in a linear bridge between two metal atoms . This property lends itself to the construction of new metal–organic frameworks .
Propiedades
IUPAC Name |
pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c7-5-6-1-3-8-4-2-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHQHTOMRSGBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041528 | |
| Record name | 4-Pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Off-white crystals with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | 4-Pyridinecarbonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Cyanopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20030 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.31 [mmHg] | |
| Record name | 4-Cyanopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20030 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Cyanopyridine | |
CAS RN |
100-48-1 | |
| Record name | 4-Cyanopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isonicotinonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinecarbonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIDINECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY3226D010 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and structure of 4-cyanopyridine?
A1: 4-Cyanopyridine has the molecular formula C6H4N2 and a molecular weight of 104.11 g/mol. Structurally, it consists of a pyridine ring with a cyano group (-C≡N) substituted at the 4-position.
Q2: What are the key spectroscopic characteristics of 4-cyanopyridine?
A2: 4-Cyanopyridine exhibits characteristic peaks in various spectroscopic techniques:
- Infrared (IR) spectroscopy: A prominent peak for the cyano group's asymmetric stretching vibration (νas(CN)) appears in the IR spectrum. This peak shifts to higher frequencies when 4-cyanopyridine acts as a bidentate ligand coordinating through both nitrogen atoms. []
- Raman spectroscopy: Similar to IR, Raman spectroscopy can also identify the characteristic cyano group stretching vibrations. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the different atoms within the molecule. [, ]
Q3: How does 4-cyanopyridine function as a ligand in transition metal complexes?
A3: 4-Cyanopyridine demonstrates versatility as a ligand, acting as both a monodentate and bidentate ligand:
- Monodentate: It coordinates to transition metals via the pyridine nitrogen atom (Npy). [, , ]
- Bidentate: It bridges two metal atoms linearly through both the pyridine nitrogen (Npy) and the nitrogen atom of the cyano group (NCN) forming a M(II)-py-CN–M(II) bridge. []
Q4: Can you provide examples of metal complexes containing 4-cyanopyridine as a ligand?
A4: Research has yielded various 4-cyanopyridine-containing metal complexes:
- Polymeric chains: [CuCl2(4-CNpy)]n, [MnCl2(4-CNpy)]n, [NiCl2(4-CNpy)2]n, and similar compounds form polymeric chains with 4-cyanopyridine bridging metal centers. []
- Binuclear complexes: A 4-cyanopyridine bridge links a pentacyanoferrate(II) anion and a pentaamineruthenium(II) moiety in a binuclear complex. []
- Porphyrin complexes: 4-Cyanopyridine acts as an axial ligand in cobalt(II) porphyrin complexes, influencing the electronic and structural properties of the resulting compound. [, ]
Q5: How does the coordination of 4-cyanopyridine affect the properties of metal complexes?
A5: Coordination of 4-cyanopyridine influences several properties of metal complexes:
- Electronic Properties: The π-acceptor character of 4-cyanopyridine can impact the electronic spectra and redox potentials of the complexes. [, , ]
- Structural Properties: Depending on its coordination mode, 4-cyanopyridine can induce various structural motifs, ranging from polymeric chains to layered structures. [, ]
- Magnetic Properties: 4-Cyanopyridine can mediate magnetic interactions between metal centers in coordination polymers, as observed in a manganese-based system. []
Q6: What are the catalytic applications of 4-cyanopyridine?
A6: 4-Cyanopyridine has shown promise in various catalytic applications:
- Hydroboration of alkenes: It serves as a catalyst in the anti-Markovnikov selective hydroboration of alkenes with bis(pinacolato)diboron, providing an efficient route to alkylboronates. []
- Degradation of methylene blue dye: Cobalt(II) porphyrin complexes containing 4-cyanopyridine exhibit catalytic activity in the degradation of methylene blue dye, highlighting potential applications in environmental remediation. [, ]
- Reductive coupling reactions: 4-Cyanopyridine participates in metal-free reductive coupling reactions with para-quinone methides and aliphatic aldehydes/ketones, mediated by pyridine-boryl radicals, offering a novel approach for synthesizing valuable organic compounds. [, ]
Q7: What is the proposed mechanism for the 4-cyanopyridine-catalyzed hydroboration of alkenes?
A7: A radical mechanism is proposed, involving the formation of a 4-cyanopyridine-ligated boryl radical. This radical species then reacts with the alkene, leading to the formation of the desired alkylboronate product. []
Q8: How is computational chemistry employed in studying 4-cyanopyridine and its derivatives?
A8: Computational methods contribute significantly to understanding the properties and reactivity of 4-cyanopyridine:
- Ab Initio Calculations: These calculations help determine the electronic structure and properties of 4-cyanopyridine, including its lowest triplet state. []
- Density Functional Theory (DFT) Calculations: DFT calculations are valuable for studying the interactions between 4-cyanopyridine and other molecules, including its role in halogen bonding and radical coupling reactions. [, ]
- Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the solubility behavior of 4-cyanopyridine in different solvents. []
Q9: How do structural modifications of 4-cyanopyridine impact its activity?
A9: Substitutions on the pyridine ring of 4-cyanopyridine significantly influence its properties and reactivity:
- Electron-donating groups: Methoxy substitution at the 4-position of the pyridine ring enhances the spin switching efficiency in nickel(II) porphyrin complexes. []
- Electron-withdrawing groups: The presence of a cyano group at the 4-position impacts the coordination chemistry and spectroscopic properties of the molecule. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dibenz[b,e]oxepin-11(6H)-one](/img/structure/B195834.png)

![3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol](/img/structure/B195842.png)







